
Application Notes: Configuring Group-Specific
Parameters in MaxQuant for Complex Proteomic

Analyses

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Max-Con

CAS No.: 120864-17-7

Cat. No.: B14303587

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MaxQuant is a powerful software platform for the analysis of large-scale mass spectrometry-

based proteomics data.[1][2] A key feature of MaxQuant is its ability to process raw data files

with different sets of parameters within a single analysis run. This is achieved through the use

of parameter groups.[1][3] This functionality is particularly valuable for complex experimental

designs where, for example, different labeling techniques are compared, or proteome and post-

translationally modified (PTM) enriched samples are analyzed together.[4][5] By assigning

different parameter groups to subsets of your raw files, you can tailor the analysis to the

specific characteristics of each experimental condition, ensuring optimal data processing and

accurate quantification.[4][6]

These application notes provide a detailed protocol for setting up a MaxQuant run with group-

specific parameters, guidance on data presentation, and visualizations to clarify the workflow

and logical relationships.
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Experimental Protocols
This section details the methodology for establishing and configuring group-specific parameters

within the MaxQuant graphical user interface (GUI).

When to Use Group-Specific Parameters
Employing different parameter groups is recommended when your experimental design

includes:

Mixed Labeling Strategies: Combining label-free quantification (LFQ) with stable isotope

labeling by amino acids in cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ).[7][8]

Analysis of Total Proteome and PTM-Enriched Samples: For instance, analyzing total protein

lysates alongside phosphopeptide-enriched samples, which require different variable

modifications to be specified.[4][5]

Use of Different Proteolytic Enzymes: If different proteases were used for digesting different

sets of samples.[6]

Varying Instrumentation or Acquisition Methods: When raw files have been acquired using

different mass spectrometers or fragmentation techniques.

Step-by-Step Protocol for Setting Group-Specific
Parameters
Objective: To configure a MaxQuant analysis for a hypothetical experiment containing two sets

of raw files:

Group 0: Label-free analysis of the total proteome.

Group 1: Phosphopeptide-enriched samples to be analyzed with specific variable

modifications.

Procedure:

Launch MaxQuant and Load Raw Data:
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Open the MaxQuant application.

Navigate to the "Raw files" tab.

Click "Load folder" to import a directory of raw files or "Load" to select individual files.

Define Experiments and Fractions (Optional but Recommended):

In the "Raw files" tab, you can assign each raw file to a specific "Experiment" and

"Fraction". This is crucial for organizing complex datasets and is essential for the "Match

between runs" feature.[4]

To do this, select one or more raw files, click "Set experiment," and provide a descriptive

name.

Create and Assign Parameter Groups:

Initially, all loaded raw files are assigned to "Parameter group 0".

To create a new parameter group, select the raw files that require a different set of

parameters (in our example, the phosphopeptide-enriched samples).

Click the "Set parameter group" button. You will be prompted to enter a new group

number. Enter "1" and click "OK."

You will now see your raw files assigned to their respective parameter groups in the

"Parameter group" column.

Configure Parameters for Each Group:

Navigate to the "Group-specific parameters" tab.

You will see sub-tabs for each parameter group you have created (e.g., "Group 0," "Group

1").

For Parameter Group 0 (Label-Free):

Select the "Group 0" sub-tab.
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In the "Type" section, ensure "Type" is set to "Standard" and "Multiplicity" is "1" for label-

free analysis.[4]

Under the "Modifications" sub-tab, set your standard variable modifications, such as

"Oxidation (M)" and "Acetyl (Protein N-term)."

Under the "Label-free quantification" sub-tab, select "LFQ" and configure the LFQ

parameters as needed.[9]

For Parameter Group 1 (Phosphoproteome):

Select the "Group 1" sub-tab.

In the "Type" section, "Type" will also be "Standard" and "Multiplicity" will be "1".

Navigate to the "Modifications" sub-tab. In addition to the standard variable

modifications, select "Phospho (STY)" from the list of modifications to include it in the

search.

You can also adjust other parameters specific to this group, such as the digestion

enzyme or missed cleavages, if they differ from Group 0.

Configure Global Parameters:

Navigate to the "Global parameters" tab. These settings will apply to all parameter groups.

Add your FASTA file(s) under the "Sequences" sub-tab.

Set your "Fixed modifications" (e.g., "Carbamidomethyl (C)").

Enable "Match between runs" if desired. This feature can increase peptide identifications

by matching between runs within the same parameter group.[1]

Start the Analysis:

Once all parameters are configured, click the "Start" button in the lower-left corner to begin

the analysis.
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The settings for your entire run, including the distinct parameter groups, will be saved in

the mqpar.xml file, which can be loaded for future analyses.[1]

Data Presentation
A key outcome of a MaxQuant analysis with group-specific parameters is a unified set of output

files containing results from all experimental conditions. The "proteinGroups.txt" file is of

primary interest for quantitative data. Below are examples of how to structure this data for clear

comparison.

Table 1: Protein Quantification Data from a Mixed Label-Free and Phosphoproteome Analysis

Protei
n
Group
ID

Gene
Names

Majorit
y
Protei
n IDs

LFQ
Intensi
ty
(Sampl
e A)

LFQ
Intensi
ty
(Sampl
e B)

LFQ
Intensi
ty
(Sampl
e C)

Intensi
ty
Phos
(Sampl
e A)

Intensi
ty
Phos
(Sampl
e B)

Intensi
ty
Phos
(Sampl
e C)

1 EGFR P00533
1.23E+

10

1.54E+

10

1.19E+

10

8.76E+

08

9.12E+

08

8.54E+

08

2 BRAF P15056
5.43E+

09

6.01E+

09

5.55E+

09

3.21E+

07

3.54E+

07

3.18E+

07

3 AKT1 P31749
9.87E+

10

1.02E+

11

9.91E+

10

6.54E+

09

7.01E+

09

6.49E+

09

This table presents the Label-Free Quantification (LFQ) intensities from the total proteome

analysis (Parameter Group 0) and the raw intensities from the phosphopeptide-enriched

samples (Parameter Group 1) for a set of proteins.

Table 2: Peptide-Level Quantification for a Phosphorylated Protein
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Protein
Group ID

Gene
Names

Sequence
Modificatio
ns

Experiment Intensity

1 EGFR
R...L(ph)SPS

T...K

Phospho

(STY)

Sample A

Phos
5.43E+07

1 EGFR
R...L(ph)SPS

T...K

Phospho

(STY)

Sample B

Phos
5.87E+07

1 EGFR
R...L(ph)SPS

T...K

Phospho

(STY)

Sample C

Phos
5.39E+07

1 EGFR R...VPIK Unmodified
Sample A

LFQ
1.12E+09

1 EGFR R...VPIK Unmodified
Sample B

LFQ
1.34E+09

1 EGFR R...VPIK Unmodified
Sample C

LFQ
1.09E+09

This table showcases peptide-level intensities from the "evidence.txt" file, demonstrating how a

phosphorylated peptide is quantified in the phosphoproteome experiment, while an unmodified

peptide from the same protein is quantified in the label-free experiment.

Mandatory Visualizations
Experimental Workflow for Setting Group-Specific
Parameters
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MaxQuant Setup

Parameter Group 0 (Label-Free) Parameter Group 1 (Phosphoproteome)

1. Load Raw Files
(.raw, .mzXML)

2. Assign Raw Files to
Parameter Groups

3a. Set Parameters:
- Type: Standard
- Multiplicity: 1

- Var. Mods: Oxidation (M)
- LFQ: Enabled

3b. Set Parameters:
- Type: Standard
- Multiplicity: 1

- Var. Mods: Phospho (STY)
- LFQ: Disabled

4. Configure Global Parameters
(FASTA, Fixed Mods, Match Between Runs)

5. Start Analysis

6. Generate Unified Output
(proteinGroups.txt, etc.)

Click to download full resolution via product page

Caption: Workflow for configuring a MaxQuant run with two distinct parameter groups.

Logical Relationship of Experimental Components
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Experimental Conditions Raw Data Files MaxQuant Parameter Groups

Total Proteome
(Label-Free)

Sample1_LFQ.raw
Sample2_LFQ.raw
Sample3_LFQ.raw

Phosphoproteome
Enrichment

Sample1_Phos.raw
Sample2_Phos.raw
Sample3_Phos.raw

Parameter Group 0
(LFQ Settings)

Parameter Group 1
(Phospho Settings)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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